molecular formula C14H12FNO2S B12509495 N-Tosyl(4-fluorophenyl)methanimine

N-Tosyl(4-fluorophenyl)methanimine

Cat. No.: B12509495
M. Wt: 277.32 g/mol
InChI Key: WEXIEXWVOUQDHD-UHFFFAOYSA-N
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Description

N-Tosyl(4-fluorophenyl)methanimine is a chemical compound with the molecular formula C14H12FNO2S. It is a type of Schiff base, which is a class of compounds containing an azomethine group (–HC=N–). Schiff bases are widely used in organic synthesis due to their high reactivity and versatility. This compound is particularly notable for its applications in various fields such as chemistry, biology, and industry.

Preparation Methods

N-Tosyl(4-fluorophenyl)methanimine can be synthesized through a reaction between 4-fluoroaniline and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

On an industrial scale, the synthesis of this compound may involve similar reaction conditions but with optimized parameters to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

N-Tosyl(4-fluorophenyl)methanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Tosyl(4-fluorophenyl)methanimine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to form stable complexes with metals also makes it useful in coordination chemistry.

    Medicine: this compound is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. It is also used in the synthesis of drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Tosyl(4-fluorophenyl)methanimine involves its interaction with specific molecular targets and pathways. The azomethine group (–HC=N–) in its structure is highly reactive and can undergo various chemical transformations. This reactivity allows the compound to interact with enzymes, receptors, and other biomolecules, leading to its biological effects.

For example, in antibacterial applications, this compound may inhibit bacterial enzymes by forming stable complexes with metal ions, disrupting essential metabolic processes. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

N-Tosyl(4-fluorophenyl)methanimine can be compared with other similar compounds, such as:

    N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound also contains a fluorophenyl group and an azomethine group, but it has a nitrothiophene moiety instead of a tosyl group.

    N-(4-Fluorobenzylidene)-4-methylbenzenesulfonamide: This compound is structurally similar to this compound but has a benzylidene group instead of a methanimine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXIEXWVOUQDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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